molecular formula C14H16N2O3 B14002934 2-[2-(2-Hydroxyethylamino)ethylamino]naphthalene-1,4-dione CAS No. 69895-73-4

2-[2-(2-Hydroxyethylamino)ethylamino]naphthalene-1,4-dione

Cat. No.: B14002934
CAS No.: 69895-73-4
M. Wt: 260.29 g/mol
InChI Key: OFVPQHPTRXUNRK-UHFFFAOYSA-N
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Description

2-[2-(2-Hydroxyethylamino)ethylamino]naphthalene-1,4-dione is a chemical compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a naphthalene ring substituted with hydroxyethylamino and ethylamino groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Hydroxyethylamino)ethylamino]naphthalene-1,4-dione typically involves the reaction of naphthoquinone with ethylenediamine derivatives. One common method includes the condensation of 1,4-naphthoquinone with 2-(2-hydroxyethylamino)ethylamine under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the temperature maintained around 60-80°C to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Hydroxyethylamino)ethylamino]naphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: Nucleophilic substitution reactions can occur at the amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various naphthoquinone derivatives, hydroquinones, and substituted naphthoquinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[2-(2-Hydroxyethylamino)ethylamino]naphthalene-1,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(2-Hydroxyethylamino)ethylamino]naphthalene-1,4-dione involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound effective against cancer cells. Additionally, it can inhibit specific enzymes and interfere with DNA replication and repair processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2-Hydroxyphenyl)-ethylamino]-naphthalene-1,4-dione
  • 2-(2-Hydroxyethylamino)naphthalene-1,4-dione

Uniqueness

Compared to similar compounds, 2-[2-(2-Hydroxyethylamino)ethylamino]naphthalene-1,4-dione exhibits unique properties due to the presence of both hydroxyethylamino and ethylamino groups. These functional groups enhance its solubility and reactivity, making it more versatile in various chemical reactions and applications .

Properties

CAS No.

69895-73-4

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

2-[2-(2-hydroxyethylamino)ethylamino]naphthalene-1,4-dione

InChI

InChI=1S/C14H16N2O3/c17-8-7-15-5-6-16-12-9-13(18)10-3-1-2-4-11(10)14(12)19/h1-4,9,15-17H,5-8H2

InChI Key

OFVPQHPTRXUNRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(C2=O)NCCNCCO

Origin of Product

United States

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